Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-

説明

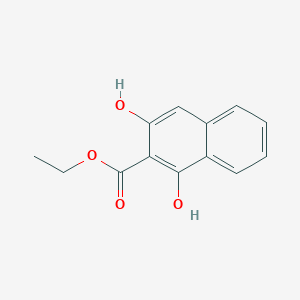

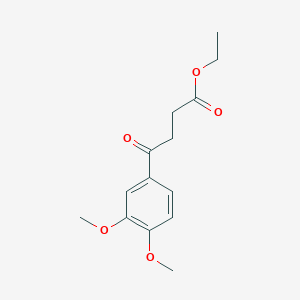

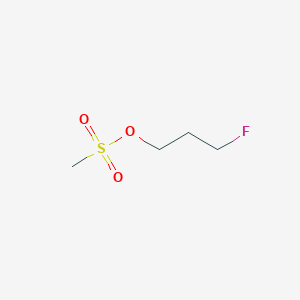

“Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-” is a chemical compound with the molecular formula C13H11BrO3S . It is also known by other names such as “1-(4-bromophenoxy)-4-methanesulfonylbenzene” and "1-(4-bromophenoxy)-4-methylsulfonylbenzene" .

Molecular Structure Analysis

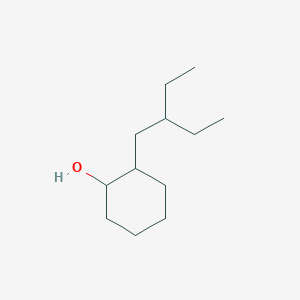

The molecular structure of “Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-” consists of a benzene ring with a bromine atom and a phenoxy group attached at the 1 and 4 positions, respectively. The phenoxy group is further substituted with a methylsulfonyl group .Physical And Chemical Properties Analysis

“Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-” has a molecular weight of 327.20 g/mol . It has a computed XLogP3 value of 3, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . Its topological polar surface area is 51.8 Ų .科学的研究の応用

Synthesis and Biological Activities

- Synthesis and Enzyme Inhibition : Benzene derivatives including 1-bromo-4-(4-(methylsulfonyl)phenoxy)- have been synthesized and tested for their inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase I and II. These compounds have shown promising inhibition capabilities, indicating potential for further research in enzyme-related therapies or studies (Bayrak et al., 2019).

Chemical Synthesis and Optimization

- Synthesis of Derivatives : Efficient methods have been developed for the synthesis of (prop-2-ynyloxy) benzene derivatives, including those involving bromophenol groups. These methods provide high yields and are important for the production of various compounds used in different scientific applications (Batool et al., 2014).

- Fluorescent Molecule Synthesis : Research into the synthesis of fluorescent molecules, such as those based on 1,8-naphthalic anhydride, includes using bromobenzene derivatives. These studies contribute to the understanding of fluorescence in various solvents, providing insights into the development of new materials for imaging applications (Al‐Aqar, 2020).

Antioxidant Activity

- Natural Antioxidants from Marine Algae : Bromophenols isolated from marine red algae, including derivatives of 1-bromo-4-(4-(methylsulfonyl)phenoxy)-, have been studied for their antioxidant activity. These compounds exhibit strong radical scavenging abilities, suggesting their potential use as natural antioxidants in various applications (Li et al., 2011).

Thermodynamic Studies

- Solubility and Thermodynamic Functions : The solubility of 1-methyl-4-(methylsulfonyl)benzene in various solvents and its thermodynamic functions have been studied, providing critical data for the compound's purification and application in different chemical processes (Xu et al., 2016).

Fluorescence and Luminescence Studies

- Green Fluorophores Development : Benzene derivatives like 2,5-bis(methylsulfonyl)-1,4-diaminobenzene have been developed as green fluorophores. These compounds exhibit high emission, photostability, and are suitable for various imaging applications due to their solvent- and pH-independent fluorescence (Beppu et al., 2015).

PTP1B Inhibitors Synthesis

- Synthesis of Bromophenols as PTP1B Inhibitors : Synthesizing bromophenols, including derivatives of 1-bromo-4-(4-(methylsulfonyl)phenoxy)-, as inhibitors for the protein tyrosine phosphatase 1B (PTP1B) has been explored. These compounds have moderate inhibitory activities, suggesting potential for further development in therapeutic applications (Guo et al., 2011).

作用機序

Target of Action

Similar compounds have been found to target enzymes like dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and proteins.

Mode of Action

It’s likely that the compound interacts with its targets through a process known asSuzuki–Miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Similar compounds have been synthesized to affect pathways related to the synthesis of phenolic ether derivatives of 1,4-naphthoquinone .

Pharmacokinetics

Similar compounds have been found to have high gi absorption and bbb permeability .

Result of Action

Similar compounds have been synthesized for their potential anti-cancer properties .

Action Environment

Similar compounds have been found to be stable under normal environmental conditions .

特性

IUPAC Name |

1-(4-bromophenoxy)-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3S/c1-18(15,16)13-8-6-12(7-9-13)17-11-4-2-10(14)3-5-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOBNWJHJAXJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232483 | |

| Record name | Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83642-28-8 | |

| Record name | Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083642288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)